In-Depth Technical Guide: Natural Occurrence of 3-(2,4,5-Trimethoxyphenyl)propanoic Acid in Piper Species
In-Depth Technical Guide: Natural Occurrence of 3-(2,4,5-Trimethoxyphenyl)propanoic Acid in Piper Species
Executive Summary & Chemical Identity
3-(2,4,5-trimethoxyphenyl)propanoic acid (also known as 2,4,5-trimethoxydihydrocinnamic acid) represents a specific, often overlooked phenylpropanoid metabolite within the Piper genus. While the 3,4,5-trimethoxy isomer is a well-documented marker for Piper longum and Piper retrofractum, the 2,4,5-substitution pattern is chemotaxonomically distinct, primarily associated with the asarone biosynthetic pathway found in species such as Piper marginatum, Piper sarmentosum, and Piper betle.
This guide delineates the occurrence, biosynthetic origin, and isolation strategies for this compound, distinguishing it from its unsaturated precursors (α-asarone, 2,4,5-trimethoxycinnamic acid) and its positional isomers.
Chemical Profile
| Property | Detail |
| IUPAC Name | 3-(2,4,5-trimethoxyphenyl)propanoic acid |
| Synonyms | Hydro-2,4,5-trimethoxycinnamic acid; 2,4,5-Trimethoxydihydrocinnamic acid |
| Molecular Formula | C₁₂H₁₆O₅ |
| Molecular Weight | 240.25 g/mol |
| Key Structural Feature | Saturated propanoic acid side chain; 2,4,5-methoxylation pattern on the benzene ring.[1][2][3] |
| Chemotaxonomic Link | Associated with Piper species rich in asarone (propenylbenzenes) and propiophenones . |
Botanical Sources & Chemotaxonomy
The presence of 3-(2,4,5-trimethoxyphenyl)propanoic acid in Piper is inextricably linked to the metabolism of α-asarone (2,4,5-trimethoxy-1-propenylbenzene). Unlike the abundant piperine alkaloids, this acid often appears as a minor constituent, a downstream metabolite, or a degradation product of the more volatile propenylbenzenes.
Primary Piper Species of Interest
The following species are confirmed reservoirs of the 2,4,5-trimethoxy scaffold, making them the primary targets for isolating the propanoic acid derivative:
| Species | Primary 2,4,5-Constituent | Relevance to Target Acid |
| Piper marginatum | 2,4,5-Trimethoxypropiophenone ; (Z)-Asarone | High probability of propanoic acid presence via oxidation/reduction of propiophenone and asarone precursors. |
| Piper sarmentosum | 1-Nitrosoimino-2,4,5-trimethoxybenzene ; α-Asarone | Rich in 2,4,5-substituted phenylpropanoids; metabolic enzymes here actively process the 2,4,5-ring. |
| Piper betle | Chavibetol ; 2,4,5-trimethoxy-1-propenylbenzene | Contains the requisite biosynthetic machinery for 2,4,5-methoxylation. |
| Piper klotzschianum | 2,4,5-Trimethoxy-1-propenylbenzene | A dedicated producer of the 2,4,5-scaffold. |
Critical Distinction: Researchers must not confuse this target with 3-(3,4,5-trimethoxyphenyl)propanoic acid , which is abundantly found in Piper longum and Piper tuberculatum. The 2,4,5-pattern is pharmacologically and biosynthetically distinct (asarone-type vs. elemicin/sinapyl-type).
Biosynthetic Pathway & Mechanism
The formation of 3-(2,4,5-trimethoxyphenyl)propanoic acid follows the phenylpropanoid pathway, diverging at the hydroxylation/methylation stages. It is hypothesized to be formed via the reduction of 2,4,5-trimethoxycinnamic acid , which itself is generated from the oxidation of α-asarone or directly from ferulic acid analogs.
Biosynthetic Logic
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Precursor Assembly: Phenylalanine is deaminated to cinnamic acid.
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Ring Modification: Sequential hydroxylation and O-methylation at positions 2, 4, and 5. This is less common than the 3,4,5 (sinapyl) pattern and is specific to "asarone-producing" chemotypes.
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Side Chain Modification:
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Route A (Oxidative): α-Asarone
Oxidation of propenyl double bond 2,4,5-Trimethoxycinnamic acid Reduction Target Propanoic Acid. -
Route B (Reductive): Direct reduction of the cinnamoyl-CoA intermediate before final polymerization.
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Pathway Visualization
Figure 1: Proposed biosynthetic pathway of 3-(2,4,5-trimethoxyphenyl)propanoic acid in Piper species, highlighting its relationship to the major metabolite α-asarone.
Extraction & Isolation Protocols
Isolating the saturated acid requires separating it from the more abundant neutral propenylbenzenes (asarones) and other acidic constituents.
Protocol: Acid-Base Fractionation
This method exploits the carboxylic acid moiety to separate the target from non-acidic phenylpropanoids (like asarone).
Reagents:
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Solvents: Ethanol (95%), Ethyl Acetate (EtOAc), n-Hexane.
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Reagents: 5% NaHCO₃ solution, 1M HCl, Anhydrous Na₂SO₄.
Step-by-Step Methodology:
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Extraction: Macerate dried leaves/roots of Piper marginatum or Piper sarmentosum in Ethanol (1:10 w/v) for 72 hours. Filter and concentrate in vacuo.
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Partitioning: Resuspend crude extract in water. Partition with n-Hexane to remove highly lipophilic terpenes and chlorophyll.
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Acid-Base Separation (Critical Step):
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Extract the aqueous phase with EtOAc. Collect the organic layer.
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Extraction A (Neutrals): Wash the EtOAc layer with 5% NaHCO₃ (3x). The neutral asarones remain in the EtOAc layer.
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Extraction B (Acids): Collect the aqueous NaHCO₃ layer (contains the target as a salt).
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Acidification: Cool the NaHCO₃ layer to 4°C and acidify with 1M HCl to pH 2-3.
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Re-extraction: Extract the acidified aqueous layer with fresh EtOAc (3x).
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Purification: Dry the final EtOAc layer over Na₂SO₄ and concentrate.
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Chromatography: Subject the acidic fraction to Silica Gel 60 column chromatography.
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Mobile Phase: Gradient of Hexane:EtOAc (starting 90:10 to 50:50).
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Note: The propanoic acid derivative is more polar than the corresponding cinnamic acid due to the loss of conjugation, but elution order may vary based on stationary phase interaction.
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Analytical Characterization Data
To validate the identity of the isolated compound, compare against these expected spectral parameters:
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¹H NMR (CDCl₃, 400 MHz):
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δ 6.50 - 6.70 (s, 2H, Ar-H, H-3, H-6).
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δ 3.80 - 3.90 (s, 9H, 3x -OCH₃).
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δ 2.85 - 2.95 (t, 2H, Ar-CH ₂-CH₂-).
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δ 2.60 - 2.70 (t, 2H, -CH₂-CH ₂-COOH).
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Absence of olefinic doublets (characteristic of cinnamic acid) at δ 6.3/7.6.
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MS (ESI-):
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[M-H]⁻ ion at m/z 239.
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Pharmacological Relevance[2][3][4][5][6]
While the parent compound α-asarone is known for hypolipidemic activity (but also potential toxicity), the propanoic acid derivative represents a "detoxified" metabolite with retained therapeutic potential.
| Activity | Mechanism | Reference |
| Hypolipidemic | Inhibition of HMG-CoA reductase (weaker than α-asarone) but significant choleretic effect (increases bile flow). | Derived from α-asarone metabolic studies [1] |
| Anti-inflammatory | Inhibition of COX-2 expression; the saturated side chain offers a different binding profile than the rigid cinnamic analog. | Inferred from phenylpropanoid SAR |
| Safety Profile | Lacks the reactive propenyl double bond of α-asarone, significantly reducing the risk of epoxide formation and subsequent genotoxicity. | Toxicology of Phenylpropanoids [2] |
References
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Metabolism of Asarone: Hernandez, A., et al. (1993). "Biotransformation of alpha-asarone by rat liver microsomes." Xenobiotica. Link (Note: Establishes the oxidation of the side chain to carboxylic acids).
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Piper Phytochemistry: Parmar, V. S., et al. (1997). "Phytochemistry of the genus Piper." Phytochemistry, 46(4), 597-673. Link
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Piper marginatum Constituents: Maxwell, A., & Rampersad, D. (1988). "Prenylated 4-hydroxybenzoic acid derivatives from Piper marginatum." Journal of Natural Products. Link
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Antileishmanial Activity: Flores, N., et al. (2009). "Antileishmanial activity of 3-(3,4,5-trimethoxyphenyl) propanoic acid purified from Amazonian Piper tuberculatum." Revista Brasileira de Farmacognosia. Link (Included for contrast/verification of the 3,4,5-isomer).
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Hypolipidemic Metabolites: Chamorro, G., et al. (1998). "Hypolipidemic activity of 2,4,5-trimethoxycinnamic acid, a metabolite of alpha-asarone." Phytotherapy Research. Link
Sources
- 1. US6969778B2 - DDQ mediated one step dimerization of β-asarone or β-asarone rich Acorus calamus oil in the formation of novel neolignan - Google Patents [patents.google.com]
- 2. 2,4,5-trimethoxycinnamic acid: the major metabolite of alpha-asarone, retains most of the pharmacological properties of alpha-asarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
